Potassium glycerophosphate

概要

説明

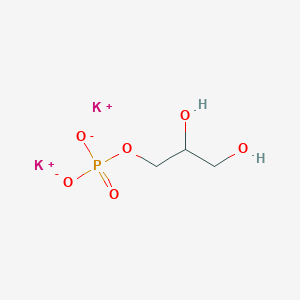

Potassium glycerophosphate is an organic compound with the molecular formula C₃H₇K₂O₆P. It is a potassium salt of glycerophosphoric acid and is commonly used in various applications, including as a dietary supplement and in medical formulations. The compound is known for its role in providing phosphorus and potassium, essential nutrients for various biological functions.

準備方法

Synthetic Routes and Reaction Conditions: Potassium glycerophosphate can be synthesized through the esterification of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating glycerol and phosphoric acid under controlled conditions to form glycerophosphoric acid, which is then neutralized with potassium hydroxide to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Esterification: Glycerol and phosphoric acid are reacted in an esterification reactor at elevated temperatures (120-145°C) and controlled pH (3.0-5.5).

Neutralization: The resulting glycerophosphoric acid is neutralized with potassium hydroxide.

Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Potassium glycerophosphate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form glycerol and phosphoric acid.

Complexation: It can form complexes with metal ions such as calcium and magnesium, which are important in biological systems.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.

Complexation: Metal ions such as calcium and magnesium are used, and the reaction conditions depend on the specific metal ion involved.

Major Products Formed:

Hydrolysis: Glycerol and phosphoric acid.

Complexation: Metal glycerophosphate complexes.

科学的研究の応用

Chemical and Biochemical Properties

Potassium glycerophosphate is the potassium salt of glycerophosphoric acid, characterized by its ability to provide inorganic phosphate upon hydrolysis. Its molecular formula is with a molecular weight of 224.23 g/mol. The compound is soluble in water and exhibits a neutral pH, making it suitable for various applications.

Biochemistry

- Cell Culture Supplement : this compound serves as a source of phosphorus and potassium in cell culture media, essential for cell growth and metabolism. It has been shown to enhance the growth of various cell types by providing necessary nutrients and influencing osmolarity.

- Metabolic Pathways : The compound participates in several metabolic pathways, interacting with enzymes that can affect metabolic flux and metabolite levels. Its role in cellular bioenergetics is particularly notable in vascular smooth muscle cells, where it modifies mitochondrial function.

Medicine

- Nutritional Supplement : this compound is commonly used in medical formulations, especially intravenous solutions, to provide essential nutrients to patients suffering from conditions like hypokalemia or Gitelman syndrome . Case studies have demonstrated its effectiveness in managing severe potassium deficiencies through both oral and intravenous supplementation .

- Preservation of Biological Samples : Research indicates that this compound may be effective in preserving biological materials, such as rat liver nuclei, maintaining their integrity during storage .

Food Science

- Dietary Supplementation : In the food industry, this compound is used to enrich food products with potassium without altering taste or acidity. This application is particularly beneficial for individuals needing to manage their potassium intake.

Case Study 1: Management of Gitelman Syndrome

A 28-year-old woman with Gitelman syndrome exhibited severe hypokalemia despite standard management with oral potassium supplements. After introducing this compound into her treatment regimen alongside magnesium glycerophosphate, her symptoms improved significantly, highlighting the compound's efficacy in clinical settings .

Case Study 2: Preservation of Biological Samples

In a study investigating the preservation of rat liver nuclei, researchers found that this compound effectively maintained cellular integrity under various storage conditions. This suggests potential applications in biobanking and laboratory sample preservation .

作用機序

The mechanism of action of potassium glycerophosphate involves its role as a source of phosphorus and potassium. In biological systems, it is hydrolyzed to release glycerol and inorganic phosphate, which are utilized in various metabolic pathways. The inorganic phosphate is essential for energy production, signal transduction, and the synthesis of nucleic acids and phospholipids. Potassium ions play a crucial role in maintaining cellular osmotic balance, nerve impulse transmission, and muscle contraction.

類似化合物との比較

Sodium glycerophosphate: Used in similar applications but with sodium as the cation.

Calcium glycerophosphate: Often used in dental products and as a calcium supplement.

Magnesium glycerophosphate: Used as a magnesium supplement and in various industrial applications.

Uniqueness of Potassium Glycerophosphate: this compound is unique due to its potassium content, making it particularly useful in applications where potassium supplementation is required. Its solubility and bioavailability also make it a preferred choice in medical and dietary formulations.

生物活性

Potassium glycerophosphate (KGP) is a compound recognized for its significant biological activities, particularly in the realms of nutrition and physiology. This article delves into its biological functions, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is a potassium salt of glycerophosphoric acid. It serves as a source of both potassium and phosphate ions, which are essential for various biological processes. The compound is often used in dietary supplements and clinical settings to address deficiencies in these vital nutrients.

Biological Functions

1. Energy Metabolism:

KGP plays a crucial role in energy metabolism by replenishing phosphate stores that are depleted during physical exertion. Phosphates are integral to ATP production, which is essential for muscle contraction and recovery post-exercise .

2. Muscle Recovery:

Research indicates that this compound enhances muscle recovery following strenuous activities. By restoring phosphate levels, it aids in quicker recovery times and reduces muscle soreness.

3. Bone Health:

KGP contributes to bone mineralization processes due to its phosphate content. Adequate phosphate levels are vital for maintaining bone density and overall skeletal health .

4. Acid-Base Balance:

The compound also plays a role in maintaining acid-base balance within the body, which is critical for normal physiological functions.

This compound is hydrolyzed in the body to release inorganic phosphate and glycerol. The phosphate ions are utilized in various metabolic pathways, including glycolysis and oxidative phosphorylation, which are essential for energy production . The compound's effects on potassium levels also influence cellular signaling pathways, impacting muscle function and recovery.

Table 1: Comparison of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Energy Metabolism | Replenishes phosphate stores | Increased ATP production |

| Muscle Recovery | Restores phosphate levels post-exercise | Reduced soreness |

| Bone Health | Contributes to mineralization | Improved bone density |

| Acid-Base Balance | Regulates pH levels | Maintains homeostasis |

Case Studies

Case Study 1: Athletic Performance Enhancement

A study conducted on athletes supplemented with this compound showed a significant increase in performance metrics during high-intensity workouts. Participants reported less fatigue and faster recovery times compared to a control group that did not receive supplementation.

Case Study 2: Bone Density Improvement

In a clinical trial involving postmenopausal women, those taking this compound exhibited improved bone mineral density over six months compared to those receiving a placebo. This suggests a potential therapeutic role for KGP in osteoporosis management .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound beyond basic nutritional supplementation:

- Muscle Recovery: A review indicated that athletes using KGP experienced enhanced recovery rates due to its role in replenishing depleted phosphates during exercise.

- Clinical Applications: KGP has been utilized in clinical settings to treat low phosphate levels, demonstrating its importance in therapeutic nutrition .

- Safety Profile: KGP has been deemed safe for consumption within recommended dosages, with minimal adverse effects reported in clinical trials .

特性

IUPAC Name |

dipotassium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2K/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUHGDBYUITQJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7K2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048616 | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] | |

| Record name | Potassium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

927-19-5, 1319-69-3, 1335-34-8 | |

| Record name | Potassium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium 2,3-hydroxy-1-propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZC849M884 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Potassium Glycerophosphate in cell culture, and how does it compare to other supplements?

A1: this compound can be a valuable component in cell culture media. [, ] While not directly addressed in these studies, it's known to function as a source of phosphate and potassium, both essential for cell growth and metabolism. Interestingly, one study found that a combination of Tween 80 and cholesterol could replace blood serum in the cultivation of Tritrichomonas foetus, and the addition of choline and this compound further enhanced growth. [] This suggests that this compound may contribute to optimizing cell culture conditions, potentially by providing necessary nutrients or influencing the medium's osmolarity.

Q2: Besides cell culture, are there other applications where this compound is used?

A2: Yes, this compound is a versatile compound. One study describes its use in food science for enriching food products with potassium. [] By combining this compound with specific inorganic acidic compounds, food manufacturers can increase the potassium content of products without significantly altering the pH, total acidity, or taste. [] This has important implications for developing healthier food options, particularly for individuals who need to manage their potassium intake.

Q3: Are there any studies investigating the potential of this compound in preserving biological samples?

A3: Yes, there is research exploring the use of this compound in preserving biological materials. One study specifically examined its role in preserving rat liver nuclei. [] While the study abstract doesn't provide detailed results, the fact that this research was conducted suggests that this compound might possess properties suitable for maintaining the integrity and functionality of cellular components in stored biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。